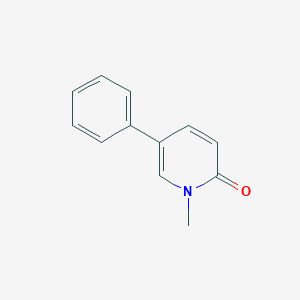

1-Methyl-5-phenylpyridin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-5-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXQELATLFCEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562034 | |

| Record name | 1-Methyl-5-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107971-01-7 | |

| Record name | 1-Methyl-5-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 1 Methyl 5 Phenylpyridin 2 One and Its Derivatives

Foundational Approaches to Pyridinone Ring Systems

The construction of the 2-pyridone ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods often involve the cyclization of acyclic precursors or the modification of existing ring systems.

Cyclic Condensation Reactions

Cyclic condensation reactions represent a cornerstone for the synthesis of pyridin-2-ones. These reactions typically involve the formation of the heterocyclic ring from one or more acyclic precursors through an intramolecular or intermolecular condensation process, often driven by the formation of a stable aromatic system. A variety of starting materials can be employed, leading to a diverse range of substituted pyridinones.

Syntheses from Pyridine (B92270) Precursors and Related Six-membered Rings

An alternative strategy for obtaining 2-pyridones involves the chemical transformation of pre-existing pyridine rings or other six-membered heterocycles. A common method is the oxidation of a corresponding pyridine to its N-oxide, followed by rearrangement to the 2-pyridone. Additionally, ring transformation reactions, where one heterocyclic system is converted into another, can also be employed to generate the pyridinone core. For instance, a method for synthesizing 3-alkylated/arylated 5-nitropyridines involves a three-component ring transformation of 3,5-dinitro-2-pyridone. acs.org

Utilization of 1,3-Dicarbonyl Compounds in Pyridinone Construction

1,3-Dicarbonyl compounds are versatile building blocks in the synthesis of a wide array of heterocyclic systems, including pyridin-2-ones. The well-known Hantzsch pyridine synthesis, and its variations, can be adapted to produce dihydropyridines, which can then be oxidized to the corresponding pyridines or pyridinones. researchgate.netmdpi.com This approach often involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with an aldehyde and an ammonia (B1221849) source. mdpi.comorganic-chemistry.org The Biginelli reaction, which is a one-pot cyclocondensation of a 1,3-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea, also provides a pathway to related dihydropyrimidinones, showcasing the utility of 1,3-dicarbonyls in multicomponent reactions for heterocycle synthesis. nih.gov

Targeted Synthetic Pathways for 1-Methyl-5-phenylpyridin-2-one

The synthesis of the specific target molecule, this compound, can be approached through several strategic routes, including the modification of a pre-formed pyridone core or through convergent multicomponent strategies.

N-Alkylation Reactions of 5-Phenyl-2-pyridone

A direct and common method for the synthesis of N-substituted 2-pyridones is the alkylation of the corresponding pyridone precursor. mdpi.com In the case of this compound, this would involve the N-methylation of 5-phenyl-2-pyridone. This reaction is typically carried out using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and reaction conditions is crucial to favor N-alkylation over the potential O-alkylation, which would yield the isomeric 2-methoxy-5-phenylpyridine. mdpi.com

A study describes the synthesis of 5-phenyl substituted 1-methyl-2-pyridones via a palladium-catalyzed cross-coupling reaction to form the 5-phenylpyridine, followed by N-methylation and subsequent α-oxidation to yield the desired pyridone. nih.gov Another approach details the Rh(I)-catalyzed C6-selective decarbonylative methylation of 2-pyridones using acetic anhydride (B1165640) as the methyl source, though this method is described for 6-alkylation. nsf.gov

Table 1: Examples of N-Alkylation Reactions for Pyridone Synthesis

| Precursor | Alkylating Agent | Base | Product | Reference |

|---|---|---|---|---|

| 5-phenyl-2-pyridone | Methylating Agent | Various | This compound | mdpi.com |

| 2-pyridones | Alkyl halides/sulfonates | Basic conditions | N-alkyl-2-pyridones | mdpi.com |

| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K2CO3 in DMF | N-alkylated imidazopyridine | fabad.org.tr |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. preprints.org These reactions, by their nature, bring together three or more reactants in a one-pot process to form a product that contains portions of all the starting materials. nih.gov

For the synthesis of substituted pyridinones, MCRs can be particularly powerful. A one-pot synthesis of substituted pyridines has been reported from alkyl ketones, enamines, and ammonia, involving a nickel-catalyzed dehydrogenation. oup.comoup.com Another example is a three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) to produce polysubstituted pyridines. organic-chemistry.org While not directly yielding this compound, these MCRs can provide highly substituted pyridine cores that could be further elaborated to the target molecule. For instance, a pseudo four-component reaction has been utilized for the synthesis of substituted pyridines using an efficient and eco-friendly catalyst. researchgate.net

Table 2: Examples of Multicomponent Reactions in Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Alkyl ketone | Enamine | Ammonia | Nickel catalyst | Substituted pyridine | oup.com |

| Alkynone | 1,3-Dicarbonyl compound | Ammonium acetate | Alcoholic solvent | Polysubstituted pyridine | organic-chemistry.org |

| Aldehyde | Malononitrile | Ammonium acetate | Nanomagnetic Fe3O4@SiO2@ZnCl2 | 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile | kemdikbud.go.id |

| 2-nitroacetophenone | Acetaldehyde (B116499) diethyl acetal | β-dicarbonyl compound | Ammonium acetate in acetic acid | 4-methyl-substituted 5-nitro-1,4-dihydropyridine | mdpi.com |

| Arylidene malononitrile | Methylarylketone | Sodium ethoxide | Ethanol | Polyfunctionalized Pyridine | ekb.eg |

Specific Condensation Routes for this compound Precursors

The foundational pyridinone scaffold can be assembled through cyclization reactions of acyclic precursors. rsc.org These condensation strategies are crucial for forming the heterocyclic ring. One common approach involves the reaction of 1,3-dicarbonyl compounds with amines or ammonia derivatives. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the creation of polysubstituted pyridines from the reaction of enamines with ethynyl (B1212043) ketones. core.ac.uk Modifications of this method, such as a one-pot, three-component condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, can provide pyridines with controlled regiochemistry. core.ac.uk Another route involves the condensation of acetaldehyde with ammonium acetate to form commodity chemicals like 2-methyl-5-ethylpyridine, which can then be further functionalized. beilstein-journals.org The synthesis of 3,5-disubstituted-2-(2-pyridyl)pyrroles can be achieved through the condensation of 2-(aminomethyl)pyridine and 1,3-diones, a reaction that proceeds via a (2-pyridyl)methylimine intermediate. acs.org

A general method for preparing 1,4-oxazin-2-one intermediates from acetylene (B1199291) dicarboxylate and β-amino alcohol precursors has been described. These oxazinones can then be used in tandem cycloaddition/cycloreversion reactions to yield polysubstituted pyridines. nih.gov

| Precursor Type | Reagents | Product | Reference |

| Enamines and Ethynyl Ketones | - | Polysubstituted Pyridines | core.ac.uk |

| 1,3-Dicarbonyl, Ammonia, Alkynone | - | Polysubstituted Pyridines | core.ac.uk |

| Acetaldehyde, Ammonium Acetate | - | 2-Methyl-5-ethylpyridine | beilstein-journals.org |

| 2-(Aminomethyl)pyridine, 1,3-Diones | - | 3,5-Disubstituted-2-(2-pyridyl)pyrroles | acs.org |

| Acetylene Dicarboxylate, β-Amino Alcohol | - | 1,4-Oxazin-2-ones | nih.gov |

Advanced Synthetic Techniques and Methodologies

Modern synthetic organic chemistry offers a powerful toolkit for the direct modification of the pyridinone core, enabling the introduction of the phenyl group and other substituents with high efficiency and selectivity.

Direct C-H bond functionalization has emerged as a sustainable and atom-economical strategy for modifying heterocyclic compounds like pyridinones. rsc.org This approach avoids the need for pre-functionalized starting materials, reducing synthetic steps and waste. researchgate.net Transition-metal catalysis, particularly with palladium, has been successfully employed for the selective C-H functionalization of pyridones. snnu.edu.cn For example, rhodium(III)-catalyzed C-H functionalization has been used in a formal [3+3] annulation of enaminones with acrylates to synthesize N-substituted 2-pyridones. rsc.org Challenges in the direct and selective functionalization of pyridines arise from their electron-deficient nature and the coordinating power of the nitrogen atom. rsc.orgresearchgate.net However, various strategies have been developed to control the regioselectivity of these reactions, allowing for functionalization at specific positions of the pyridine ring. beilstein-journals.orgresearchgate.net

Cross-dehydrogenative coupling (CDC) represents a powerful method for forming carbon-carbon bonds directly from two C-H bonds, often facilitated by a catalyst and an oxidant. mdpi.comnih.gov This strategy is highly atom-efficient as it avoids the pre-functionalization of substrates. snnu.edu.cn Iron-catalyzed CDC has gained attention due to iron's abundance, low cost, and environmental benignity. mdpi.com Palladium-catalyzed oxidative olefination and arylation of N-protected 2-pyridones have been achieved, with the regioselectivity being influenced by the substitution pattern on the pyridone ring. snnu.edu.cn For instance, N-protected simple pyridones typically undergo olefination at the 5-position. snnu.edu.cn The use of molecular oxygen as the sole oxidant in CDC reactions offers a green and environmentally friendly approach, usually forming water as the only byproduct. sioc-journal.cn

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. mdpi.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with a halide or triflate. libretexts.org It is a powerful tool for introducing a phenyl group onto the pyridinone ring to synthesize 5-phenylpyridin-2-ones. The reaction generally tolerates a wide range of functional groups and often proceeds with high yields. nih.gov For example, 3,5-diaryl-2,4,6-trimethylpyridines have been prepared in high yields via the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with various arylboronic acids. beilstein-journals.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high efficiency. libretexts.orgbeilstein-journals.org Ligand-free Suzuki reactions in aqueous media have also been developed, offering a more environmentally benign approach. mdpi.com

Table of Suzuki Coupling Reaction Components:

| Component | Role | Examples | Reference |

|---|---|---|---|

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles | mdpi.comlibretexts.org |

| Organoboron Compound | Source of the aryl group | Phenylboronic acid | mdpi.combeilstein-journals.org |

| Halide/Triflate | Electrophilic coupling partner | 5-Bromopyridin-2-one | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Regiochemical and Stereochemical Control in Pyridinone Synthesis

Achieving regiochemical and stereochemical control is a critical aspect of synthesizing complex substituted pyridinones. The regioselectivity of a reaction determines which position on the pyridinone ring is functionalized, while stereoselectivity governs the three-dimensional arrangement of the atoms.

In the context of pyridinone synthesis, regioselectivity is often influenced by the electronic nature of the pyridine ring and the directing effects of existing substituents. researchgate.net For instance, in the palladium-catalyzed oxidative olefination of N-protected 2-pyridones, the substitution pattern can switch the site of reaction from the 5-position to the 3-position. snnu.edu.cn The choice of activating group on the nitrogen atom can also influence the regioselectivity of nucleophilic additions to pyridinium (B92312) ions, allowing for controlled access to different isomers. researchgate.net

Stereochemical control is particularly important when chiral centers are present or introduced during the synthesis. Asymmetric synthesis methods are employed to produce a single enantiomer or diastereomer of a chiral molecule. For example, the asymmetric addition of organometallic reagents to N-alkyl pyridinium heterocycles can proceed with high regiochemical and stereochemical control, providing access to chiral dihydropyridine (B1217469) products. researchgate.netmdpi.com The stereochemical outcome of certain reactions, such as tandem aza-Michael additions, can be dependent on the nature of the protecting group on the nitrogen atom. researchgate.net The 1,3-dipolar cycloaddition of a cyclic nitrone with various alkenes has been shown to proceed with a high degree of both regiochemical and stereochemical control, which can be explained by frontier molecular orbital theory. rsc.org

Regioselective N- vs. O-Alkylation

The alkylation of pyridones, such as the precursor to this compound, presents a classic case of regioselectivity, as the pyridone anion is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom. researchgate.netkoreascience.kr The selective formation of N-alkylated products like this compound over their O-alkylated isomers (2-alkoxypyridines) is influenced by several factors, including the choice of base, solvent, and alkylating agent, as well as the nature of the cation. researchgate.netkoreascience.kr

Generally, N-alkylation is favored under thermodynamically controlled conditions. tandfonline.com The use of polar solvents tends to promote the formation of N-alkylated products. koreascience.kr For instance, the alkylation of 2-pyridone salts in dimethylformamide (DMF) predominantly yields the N-alkylated product. researchgate.netnih.gov In contrast, non-polar solvents like benzene (B151609) often favor O-alkylation. researchgate.netnih.gov The nature of the counter-ion also plays a critical role; silver salts of 2-pyridones, for example, have been shown to favor O-alkylation, particularly in non-polar solvents. researchgate.netnih.govacs.org

Phase-transfer catalysis (PTC) has emerged as a useful technique for achieving selective N-alkylation. tandfonline.comgoogle.com This method can provide high yields under mild conditions and often simplifies the work-up process. tandfonline.com In solvent-free PTC conditions, the use of mild bases can lead to exclusive N-alkylation. tandfonline.com

Table 1: Factors Influencing N- vs. O-Alkylation of Pyridones

| Factor | Favors N-Alkylation | Favors O-Alkylation |

|---|---|---|

| Solvent | Polar (e.g., DMF) researchgate.netnih.gov | Non-polar (e.g., Benzene) researchgate.netnih.gov |

| Base | Mild bases tandfonline.com | --- |

| Counter-ion | Alkali metal salts researchgate.net | Silver salts researchgate.netnih.govacs.org |

| Reaction Conditions | Thermodynamic control tandfonline.com | Kinetic control |

| Catalysis | Phase-transfer catalysis tandfonline.comgoogle.com | --- |

Impact of Substituents on Reaction Outcomes

Substituents on the pyridone ring significantly influence the outcome of synthetic reactions, including alkylation and other functionalizations. The electronic properties of substituents can alter the nucleophilicity of the nitrogen and oxygen atoms, thereby affecting the N/O alkylation ratio. Electron-withdrawing groups, for instance, can favor N-alkylation. koreascience.kr The introduction of aryl groups has been shown to preferentially lead to the formation of O-alkylpyridines. nih.gov

Steric hindrance is another critical factor. Bulky substituents near the nitrogen atom can sterically hinder its approach by an electrophile, leading to a higher proportion of O-alkylation. koreascience.kr For example, a methyl group at the 6-position of a 2-pyridone, combined with a bulky alkylating agent, has been observed to favor oxygen alkylation. koreascience.kr

In the context of C-H functionalization reactions catalyzed by transition metals, substituents play a crucial role in directing the regioselectivity. For example, in palladium-catalyzed reactions, the position of a substituent can determine whether functionalization occurs at the C3, C5, or C6 position of the pyridone ring. rsc.org The steric and electronic nature of these substituents can influence the stability of reaction intermediates and transition states, thereby controlling the reaction's outcome. rsc.org

Chirality in Pyridinone Synthesis

The synthesis of chiral pyridinones is of great interest due to their potential applications in asymmetric synthesis and as building blocks for biologically active molecules. chim.itcapes.gov.br Several strategies have been developed to introduce chirality into the pyridinone scaffold.

One common approach involves the use of chiral auxiliaries. rsc.orgwikipedia.org These are stereogenic groups temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org For instance, chiral auxiliaries have been used in the asymmetric synthesis of 2,3-dihydro-4(1H)-pyridones. capes.gov.brrsc.org

Another strategy is the use of chiral catalysts in asymmetric reactions. chim.it This can involve the enantioselective functionalization of a prochiral pyridinone or the asymmetric construction of the pyridinone ring itself. For example, gold-catalyzed cyclization of amino acid-derived precursors has been used to synthesize enantioenriched pyridinones with excellent stereocontrol. organic-chemistry.org Similarly, chiral phosphoric acids have been employed as catalysts in the atroposelective synthesis of N-N axially chiral pyrrolyl-pyridinones. rsc.org The stereoselective addition of Grignard reagents to chiral pyridinium salts is another effective method for producing chiral pyridinones. nih.gov

Table 2: Strategies for Chiral Pyridinone Synthesis

| Strategy | Description | Example |

|---|---|---|

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. wikipedia.org | Asymmetric synthesis of 2,3-dihydro-4(1H)-pyridones. capes.gov.brrsc.org |

| Chiral Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. chim.it | Gold-catalyzed enantiospecific cyclization. organic-chemistry.org |

| Substrate Control | A chiral substrate is used to synthesize a chiral product. | Stereoselective addition of Grignard reagents to chiral pyridinium salts. nih.gov |

Catalytic Systems and Reagents in Pyridinone Synthesis

The development of novel catalytic systems and reagents has significantly advanced the synthesis of pyridinones, offering more efficient and selective routes to these important compounds. sioc-journal.cniipseries.org

Transition Metal Catalysis

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of pyridinones. sioc-journal.cniipseries.org Various transition metals, including palladium, copper, nickel, and ruthenium, have been employed in a range of reactions such as cross-coupling, C-H activation, and cyclization. rsc.orgiipseries.orgnih.gov

Palladium catalysts are widely used for cross-coupling reactions to introduce aryl and other groups onto the pyridone ring. nih.govrsc.org For example, the Suzuki coupling of a bromo-substituted pyridone with a boronic acid is a common method for creating C-C bonds. acs.org Palladium has also been utilized in C-H activation/functionalization reactions, allowing for the direct introduction of functional groups without the need for pre-functionalized substrates. rsc.org

Copper catalysts are also prominent, particularly in N-arylation reactions. nih.govresearchgate.net Copper-catalyzed reactions often offer mild conditions and broad substrate scope. researchgate.netnih.govnih.gov For instance, the N-arylation of 2-pyridones with diaryliodonium salts can be achieved at room temperature in the presence of a copper catalyst. researchgate.net Copper has also been used in oxidative coupling reactions for the synthesis of polysubstituted pyridines. nih.govcornell.edu

Nickel catalysts have been shown to be effective for the C3-selective alkylation of 2-pyridones with α-bromo carbonyl compounds. rsc.org Nickel/aluminum co-catalytic systems have been developed for the C6-selective alkenylation and alkylation of pyridones. rsc.org

Organic Catalysis and Metal-Free Approaches

While transition metal catalysis is powerful, there is a growing interest in developing organic catalysis and metal-free approaches for pyridone synthesis to avoid potential metal contamination in the final products. sioc-journal.cnscirp.org

Organic catalysts, or organocatalysts, are small organic molecules that can catalyze chemical reactions. Chiral phosphoric acids, for example, have been successfully used in the atroposelective synthesis of N-N axially chiral pyrrolyl-pyridinones. rsc.org

Metal-free approaches often rely on the use of specific reagents or reaction conditions to promote the desired transformation. For instance, the use of iodine and triethylamine (B128534) can trigger an oxime-based, metal-free synthesis of 2-aryl-substituted pyridines. organic-chemistry.org Phase-transfer catalysis, as mentioned earlier, is another powerful metal-free method for the selective N-alkylation of pyridones. tandfonline.com Additionally, photocatalytic methods are emerging as a green and mild strategy for synthesizing pyridinone derivatives. acs.org

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 5 Phenylpyridin 2 One

Intrinsic Reactivity of the Pyridinone Heterocycle

The reactivity of the pyridinone ring in 1-methyl-5-phenylpyridin-2-one is fundamentally influenced by the presence of the nitrogen heteroatom and the carbonyl group. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making it electron-deficient. pearson.comgcwgandhinagar.com This inherent electron deficiency renders the pyridinone ring less susceptible to electrophilic attack compared to benzene (B151609). gcwgandhinagar.com Conversely, this electron-poor nature makes the ring more prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). wikipedia.orgquimicaorganica.org

The 2-pyridone tautomer is generally more stable than its 2-hydroxypyridine (B17775) counterpart due to the strength of the carbon-oxygen double bond and the preservation of aromaticity. gcwgandhinagar.com The lone pair of electrons on the nitrogen atom in the amide-like structure of 2-pyridone contributes to the aromatic sextet. gcwgandhinagar.com

Electrophilic Aromatic Substitution Reactions on the Pyridinone Ring

Electrophilic aromatic substitution (EAS) on the pyridinone ring is generally difficult to achieve. The electron-withdrawing nature of the ring nitrogen deactivates the ring towards electrophiles. pearson.comgcwgandhinagar.com Furthermore, the basic nitrogen atom can be readily protonated or complexed by the Lewis acids often used as catalysts in EAS reactions, further deactivating the ring. gcwgandhinagar.comgcwgandhinagar.com

Consequently, reactions like Friedel-Crafts alkylation and acylation often fail, leading instead to reactions at the nitrogen atom. gcwgandhinagar.comiust.ac.ir If substitution does occur, it is most likely to happen at the 3- and 5-positions, which are the most electron-rich carbons in the ring. gcwgandhinagar.comwikipedia.org For pyridine (B92270) itself, direct nitration is sluggish, and sulfonation is even more challenging. wikipedia.org However, the presence of activating, electron-donating groups can facilitate electrophilic substitution. gcwgandhinagar.com Another strategy to promote EAS is the conversion of the pyridine to its N-oxide derivative, which activates the 2- and 4-positions towards electrophilic attack. gcwgandhinagar.comwikipedia.org

| Position of Attack | Stability of Intermediate | Likelihood of Reaction |

| 2-position | Unstable (positive charge on electronegative nitrogen) | Low |

| 3-position | More stable (positive charge distributed on carbons) | Higher |

| 4-position | Unstable (positive charge on electronegative nitrogen) | Low |

Nucleophilic Substitution Reactions Involving Pyridinones

In contrast to their inertness towards electrophiles, pyridinone rings are activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org This enhanced reactivity is a direct consequence of the electron-withdrawing nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. imperial.ac.uk

Reactivity at Nitrogen and Carbonyl Centers

The nitrogen atom in the pyridinone ring is nucleophilic and basic, readily reacting with electrophiles like alkyl halides to form pyridinium (B92312) salts. gcwgandhinagar.comiust.ac.ir This quaternization of the nitrogen increases the ring's reactivity towards both oxidation and reduction. wikipedia.org

The carbonyl group in the 2-pyridone structure exhibits typical carbonyl reactivity. However, its reactivity can be influenced by the aromatic character of the ring.

Reaction Kinetics and Rate-Determining Steps

| Factor | Effect on Reaction Rate |

| Leaving Group | Good leaving groups (e.g., halides) accelerate the reaction. wikipedia.org |

| Nucleophile | Stronger nucleophiles lead to faster reactions. wikipedia.org |

| Solvent | Polar solvents can stabilize charged intermediates and affect reaction rates. tandfonline.com |

| Ring Position | Substitution is favored at the 2- and 4-positions due to stabilization of the intermediate by the nitrogen atom. imperial.ac.ukdavuniversity.org |

Cyclization Reactions Leading to Fused Pyridinone Systems

Pyridinone derivatives, including this compound, can serve as precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the formation of new rings fused to the pyridinone core. organic-chemistry.orgnih.gov

Various synthetic strategies have been developed for constructing fused pyridinone systems. One common approach involves the tandem condensation of a suitable precursor with a cyclic β-keto ester, followed by an intramolecular ring closure. organic-chemistry.orgnih.gov For example, the condensation of propiolamide (B17871) with cyclic β-keto methyl esters in water, followed by acid- or base-promoted cyclization and decarboxylation, provides an efficient route to 5,6-fused 2-pyridone ring systems. organic-chemistry.org Other methods include metal-catalyzed annulation reactions and cycloaddition reactions. hilarispublisher.comrsc.org For instance, rhodium-catalyzed [2+2+2] cycloaddition of diynes with isocyanates can yield pyrrolidine-fused pyridinones. rsc.org

Rearrangement Reactions of Pyridinone Derivatives

Pyridinone derivatives can undergo various rearrangement reactions, often promoted by heat or light. Photochemical reactions of 2-pyridone derivatives can lead to different products depending on the reaction phase. acs.org For instance, irradiation in solution may result in rearrangement products, while in the solid state, intermolecular [4+4] photocycloaddition can occur to form photodimers. acs.org

Another notable rearrangement is the Boekelheide rearrangement, which involves the reaction of pyridine N-oxides with acylating agents. researchgate.net While this reaction typically functionalizes an alkyl group at the 2-position, the specific products can vary. For example, the reaction of 2-picoline-N-oxide with acetic anhydride (B1165640) yields 2-pyridinemethanol (B130429) acetate (B1210297). researchgate.net

Oxidation and Reduction Chemistry of Pyridinone Frameworks

The pyridinone core of this compound contains multiple sites susceptible to oxidation and reduction, including the carbon-carbon double bonds, the carbonyl group, and the attached phenyl and methyl substituents.

Oxidation is a process that can involve the addition of oxygen or an electronegative element, or the removal of hydrogen. byjus.com Common oxidizing agents include chromium(VI) reagents (like CrO₃), potassium permanganate (B83412) (KMnO₄), and organic oxidants like peroxy acids. imperial.ac.ukucr.edu The pyridinone ring itself is relatively electron-deficient, making it less susceptible to oxidative degradation than electron-rich heterocycles. However, the phenyl substituent could undergo oxidation under harsh conditions. The methyl group is a potential site for oxidation to an aldehyde or carboxylic acid.

Reduction involves the gain of electrons, often through the addition of hydrogen or the removal of oxygen. byjus.com Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd), metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), and dissolving metal reductions. imperial.ac.ukyoutube.com

Catalytic Hydrogenation: This can reduce the carbon-carbon double bonds within the pyridinone ring, leading to piperidinone derivatives. The specific conditions determine the extent of reduction. mdpi.com

Metal Hydride Reduction: The carbonyl group of the pyridinone can potentially be reduced to a secondary alcohol. However, the amide-like nature of the lactam may require stronger reducing agents like LiAlH₄. NaBH₄ is generally used for reducing ketones and aldehydes. fiveable.me The double bonds in the ring are typically not reduced by simple metal hydrides.

| Reaction Type | Reagent Class | Potential Transformation on Pyridinone Framework |

| Oxidation | Chromium (VI) reagents, KMnO₄ ucr.edu | Oxidation of alkyl substituents. |

| Reduction | Catalytic Hydrogenation (H₂/Pd) mdpi.com | Reduction of C=C bonds in the pyridinone ring. |

| Reduction | Metal Hydrides (e.g., LiAlH₄) imperial.ac.uk | Reduction of the C=O group to a CH₂ group. |

Functional Group Interconversions on this compound Derivatives

Functional group interconversion (FGI) is the transformation of one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk This is a cornerstone of synthetic chemistry, allowing for the strategic modification of molecules. For derivatives of this compound, such as the aminomethyl derivative 3-(aminomethyl)-1-methyl-5-phenylpyridin-2-one, various FGIs are possible. nih.gov

Reactions of an Amino Group: An aminomethyl group can be converted into various other functionalities. For example, it can be transformed into a hydroxyl group, a halide, or an azide.

Reactions of a Hydroxyl Group: A hypothetical hydroxyl-substituted derivative could undergo conversion to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles (e.g., halides, cyanides, azides). ub.eduvanderbilt.edu

Halogenation/Cross-Coupling: Introduction of a halogen onto the pyridinone or phenyl ring would open up possibilities for numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

The table below summarizes some potential FGIs on a hypothetical halo-substituted derivative.

| Starting Group | Reagent(s) | Product Group | Reaction Type |

| -Br | R-B(OH)₂, Pd catalyst, Base | -R (Alkyl/Aryl) | Suzuki Coupling |

| -Br | R-NH₂, Pd catalyst, Base | -NHR | Buchwald-Hartwig Amination |

| -Br | NaCN, DMSO | -CN | Nucleophilic Substitution vanderbilt.edu |

Elucidation of Reaction Mechanisms

Understanding the step-by-step pathway of a reaction, including the movement of electrons and the formation of transient species, is fundamental to controlling chemical transformations. nih.govegrassbcollege.ac.in

Several mechanistic pathways can be proposed for reactions involving the this compound scaffold.

Nucleophilic Aromatic Substitution (SNA_r_): While the pyridinone ring itself is electron-deficient, direct nucleophilic attack is challenging without a good leaving group and/or strong activating groups (electron-withdrawing groups). If a derivative with a leaving group (e.g., a halogen) at an activated position (e.g., C4 or C6) were used, the reaction would likely proceed via a two-step addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged covalent intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

Radical Reactions: Some transformations may proceed through radical pathways. For example, a reaction involving pyridinium salts and sulfinates under visible light has been shown to proceed via the formation of an electron donor-acceptor (EDA) complex. rsc.org Single-electron transfer (SET) within this complex generates a sulfonyl radical, which can then participate in further reactions, such as addition to alkenes. rsc.org A similar radical generation could be envisioned for this compound under appropriate conditions.

Addition to the Carbonyl Group: Reactions with strong nucleophiles like Grignard reagents would likely involve nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com However, due to the lactam (cyclic amide) nature of the pyridinone, the initial tetrahedral intermediate might not be stable, and further reactions could occur.

The identification and characterization of reaction intermediates are crucial for validating a proposed mechanism.

Meisenheimer Complex: In SNAr reactions, the formation of the anionic Meisenheimer complex is a key step. libretexts.org These intermediates are often highly colored and can sometimes be observed and characterized using spectroscopic methods like NMR and UV-Vis spectroscopy at low temperatures.

Radical Intermediates: Radical species are typically short-lived and highly reactive. Their presence can often be inferred through trapping experiments. For instance, adding a radical scavenger like 1,1-diphenylethene or TEMPO to a reaction can lead to the formation of a stable adduct, providing evidence for a radical mechanism. rsc.org

Dihydropyridine (B1217469) Intermediates: In reactions involving nucleophilic addition to the pyridine ring, such as the reaction of pyridines with organolithium reagents, stable 1,2- or 1,4-dihydropyridine (B1200194) adducts are formed as intermediates. cdnsciencepub.com These intermediates are not aromatic and can be isolated or characterized in situ before a subsequent oxidation step re-aromatizes the ring to yield the final substituted product. cdnsciencepub.com

| Reaction Type | Key Intermediate | Characterization/Detection Method |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex libretexts.org | Low-temperature NMR, UV-Vis Spectroscopy |

| Radical Reactions | Alkyl/Sulfonyl Radicals rsc.org | Radical trapping experiments (e.g., with TEMPO) |

| Nucleophilic Addition to Ring | Dihydropyridine Adduct cdnsciencepub.com | In situ NMR, Isolation followed by spectroscopy |

Advanced Spectroscopic Characterization of 1 Methyl 5 Phenylpyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of 1-Methyl-5-phenylpyridin-2-one, providing granular details about its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to the distinct protons within the molecule. The N-methyl group protons consistently appear as a singlet, with chemical shifts reported around 3.541 to 3.59 ppm. chemicalbook.com Protons on the pyridinone ring exhibit signals in the aromatic region. For instance, the proton at the C6 position is often observed as a doublet around 6.57 ppm, while the proton at C3 appears as a doublet around 6.17 ppm. chemicalbook.com The proton at C4 typically resonates further downfield. The protons of the phenyl group produce a series of multiplets in the range of approximately 7.24 to 7.58 ppm, indicative of their varied electronic environments. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| N-CH₃ | 3.59 | Singlet | - | chemicalbook.com |

| H-3 | 6.17 | Doublet | 6.67 | chemicalbook.com |

| H-4 | 7.34 | Doublet of Doublets | 9.12, 6.66 | chemicalbook.com |

| H-6 | 6.57 | Doublet | 9.12 | chemicalbook.com |

| Phenyl-H | 7.24 - 7.58 | Multiplet | - | rsc.org |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum, the carbonyl carbon (C2) of the pyridinone ring is characteristically found at the most downfield position, typically around 165 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. libretexts.org The N-methyl carbon provides a signal at approximately 39.5 ppm. ucla.edu The carbons of the pyridinone and phenyl rings resonate in the aromatic region, generally between 110 and 150 ppm. For example, signals for the phenyl carbons are observed at approximately 128.5, 127.6, and 126.5 ppm. rsc.org The carbons of the pyridinone ring show distinct signals, such as C3, C4, C5, and C6, which are influenced by their position relative to the nitrogen, the carbonyl group, and the phenyl substituent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| N-CH₃ | 39.5 | ucla.edu |

| C2 (C=O) | ~165 | |

| Phenyl C1' | ~138 | organicchemistrydata.org |

| Phenyl CH | 126.5, 127.6, 128.5 | rsc.org |

| Pyridinone C3, C4, C5, C6 | 110-150 | rsc.org |

Note: The specific assignments for all pyridinone and phenyl carbons require more detailed 2D NMR data for unambiguous correlation.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | >3000 | |

| Aliphatic C-H Stretch (N-CH₃) | 2850-2960 | spectroscopyonline.com |

| C=O Stretch (Amide) | 1650-1680 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the molecule, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations of the phenyl and pyridinone rings, typically in the 1300-1600 cm⁻¹ region. americanpharmaceuticalreview.comresearchgate.net The C-H stretching vibrations would also be visible, often with strong intensity, around 2900-3100 cm⁻¹. americanpharmaceuticalreview.com The carbonyl (C=O) stretch, while strong in the IR, may appear with weaker intensity in the Raman spectrum. The fingerprint region below 1500 cm⁻¹ would also contain a series of characteristic bands useful for identification. mdpi.com The number of vibrational modes can be calculated based on the number of atoms in the molecule; for a non-linear molecule like this compound (C₁₂H₁₁NO), which has 25 atoms, the number of vibrational modes is 3N-6, resulting in 69 possible fundamental vibrations. libretexts.org

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic transitions within a molecule upon interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy of this compound and its derivatives reveals characteristic absorption bands in the UV-Vis region. The spectra are influenced by the electronic transitions within the conjugated system of the 4-phenylpyridin-2(1H)-one core. Typically, absorption bands are observed that can be attributed to π-π* and n-π* transitions.

The absorption spectrum of compounds with a similar 4-phenylpyridin-2(1H)-one structure shows bands in the regions of 229–235 nm and 255–260 nm, which are assigned to π-π* transitions of the aromatic conjugated system. researchgate.net An additional band corresponding to an n-π* transition is observed in the region of 318–322 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of various substituents on the pyridinone or phenyl ring. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter obtained from UV-Vis spectroscopy. libretexts.org

Table 1: UV-Vis Absorption Data for Related Phenylpyridinone Derivatives

| Compound/Derivative | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| 3-Amino-4-phenylpyridin-2(1H)-one derivative | 318-322 | Not specified | Not specified | researchgate.net |

| 2-Amino-7-phenyloxazolopyridine | 320 | High (not specified) | Not specified | researchgate.net |

Note: Data for the specific compound this compound was not explicitly found, hence data for structurally related compounds is presented.

The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. For instance, the presence of an amino group can lead to a red shift in the absorption bands.

Fluorescence spectroscopy of derivatives of this compound indicates that these compounds can exhibit luminescence. The emission spectra typically show a broad band, and the position of the emission maximum is dependent on the molecular structure and the solvent environment.

For a series of related amino acid conjugates of 3-amino-4-phenylpyridin-2(1H)-one, the emission spectra display a single broad band with maxima in the range of 410–422 nm. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, for these compounds can be significant, with values reaching up to 104 nm. researchgate.net The fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, is a crucial parameter. It is defined as the ratio of photons emitted to photons absorbed. wikipedia.org For some derivatives, the quantum yield can be as high as 0.52, indicating efficient emission. researchgate.net

Table 2: Fluorescence Data for Related Phenylpyridinone Derivatives

| Compound/Derivative | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| 3-Amino-4-phenylpyridin-2(1H)-one conjugate (13) | 410-422 | 104 | Not specified | researchgate.net |

| 3-Amino-4-phenylpyridin-2(1H)-one conjugate (14) | 410-422 | Not specified | 0.34 | researchgate.net |

| 2-Amino-7-phenyloxazolopyridine (15) | 382 | 62 | 0.52 | researchgate.net |

Note: Data for the specific compound this compound was not explicitly found, hence data for structurally related compounds is presented.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. photophysics.com It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral. While this compound itself is not chiral, the introduction of chiral centers, for instance, through substitution or by forming complexes with chiral molecules, can induce CD signals.

The CD spectrum provides information about the secondary and tertiary structure of chiral molecules. photophysics.complos.org The far-UV region (190–250 nm) is typically used to analyze the secondary structure of proteins, while the near-UV region (250–350 nm) provides insights into the tertiary structure by probing the environment of aromatic amino acids and disulfide bonds. photophysics.com In the context of synthetic molecules like derivatives of this compound, CD spectroscopy can be used to determine the absolute configuration of chiral centers and to study conformational changes in solution. subr.edu

No specific CD spectroscopy data for this compound was found in the searched literature. The application of this technique would require the synthesis of chiral derivatives.

Fluorescence Spectroscopy

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. measurlabs.com It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. chromatographyonline.com This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound (C₁₂H₁₁NO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared with the experimentally measured value from HRMS to confirm the identity of the compound.

Table 3: Calculated Exact Mass for this compound

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₁₂H₁₁NO | 185.08406 |

Note: The exact mass is calculated using the most common isotopic masses: C (12.00000), H (1.00783), N (14.00307), O (15.99491).

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. libretexts.orguvic.ca In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating charged droplets from which ions are desorbed into the gas phase. libretexts.org This method typically produces protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation.

The ESI-mass spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecule at m/z 186.0919 (for [C₁₂H₁₁NO + H]⁺). By employing tandem mass spectrometry (MS/MS), the protonated molecule can be subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. This fragmentation pattern provides valuable information for structural elucidation. The fragmentation of related pyridinium (B92312) structures often involves the loss of the methyl group or cleavage of the pyridine (B92270) ring. researchgate.net For example, in the fragmentation of MPP⁺ (1-methyl-4-phenylpyridinium), characteristic losses of CH₃N=CH and a subsequent loss of H have been observed. researchgate.net

Table 4: Expected ESI-MS Data for this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₂NO⁺ | 186.0919 |

Note: The expected m/z is calculated based on the exact mass of the protonated molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, packing, and intermolecular forces. uni-saarland.de

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline compound. uni-saarland.de The crystal structure of a closely related compound, pirfenidone (B1678446) (5-methyl-1-phenylpyridin-2(1H)-one), has been determined using this method. nih.govnih.gov For the analysis, well-formed, colorless single crystals were grown from a toluene (B28343) solution using a temperature gradient technique. nih.govnih.gov This technique provides an unambiguous proof of the spatial arrangement of atoms. uni-saarland.de

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. In the crystal structure of the related compound pirfenidone, the molecules are linked by C–H···O hydrogen bonds. nih.govnih.gov These interactions involve the same acceptor atom and form undulating layers parallel to the ab plane. nih.govnih.gov The interaction energies for these weak C-H···O bonds have been calculated to be -21.7 and -18.7 kJ mol⁻¹. researchgate.net

In addition to hydrogen bonding, other interactions such as π–π stacking and C–H···π interactions can also play a significant role in stabilizing the crystal structure. nih.gov For example, in the crystal structure of fac-[2-(4-methyl-5-phenylpyridin-2-yl)phenyl-κ²C¹,N]bis[2-(pyridin-2-yl)phenyl-κ²C¹,N]iridium(III), intermolecular π–π stacking interactions and weak C–H···π interactions contribute to a three-dimensional network. nih.goviucr.org The tendency for certain intermolecular interactions to occur can be ranked by comparing their observed frequency to what would be expected randomly, highlighting the importance of interactions like strong hydrogen bonds. rsc.org

The analysis of the diffraction data for pirfenidone revealed that it crystallizes in the monoclinic crystal system. nih.govnih.govresearchgate.net The space group was determined to be the chiral space group P2₁. nih.govnih.gov This determination is a fundamental outcome of SC-XRD analysis and defines the symmetry of the crystal lattice.

Table 1: Crystallographic Data for Pirfenidone

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govnih.govresearchgate.net |

The dihedral angle between the phenyl and pyridone rings is a key conformational feature. In the crystalline state of pirfenidone, this angle is 50.30(11)°. nih.govnih.gov In another study, this dihedral angle was reported as 52.2°. researchgate.net This twist between the two rings is a notable aspect of its molecular geometry. For comparison, in other related pyridone structures, this dihedral angle can vary significantly, for instance, being around 65° in some derivatives. nih.gov

Table 2: Dihedral Angles in Related Pyridone Structures

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| Pirfenidone | 50.30(11) | nih.govnih.gov |

| Pirfenidone | 52.2 | researchgate.net |

| S-ethyl 2-oxo-1-phenyl-1,2-dihydro-3-pyridinecarbothioate | ~65.50 | nih.gov |

| 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbaldehyde | 64.66 | nih.gov |

Crystal System and Space Group Determination

Thermal Analysis Techniques for Structural Characterization

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. mdpi.com These methods are valuable for characterizing the thermal stability and phase behavior of compounds like this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. mdpi.cometamu.edu This technique is useful for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying volatile components. eag.com TGA can be performed in different modes, such as dynamic thermogravimetry, where the temperature is increased linearly, or isothermal thermogravimetry, where the temperature is held constant. etamu.edu

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.comeag.com It is used to detect phase transitions such as melting, crystallization, and glass transitions. mdpi.com For instance, the melting point of the crystalline form of pirfenidone was determined to be 383 K (110 °C) by DSC analysis with a heating rate of 10 K min⁻¹. nih.gov

Evolved Gas Analysis (EGA): TGA is often coupled with other analytical techniques, such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), to identify the gaseous products evolved during thermal decomposition. mdpi.comeag.com This provides detailed information about the decomposition pathways of the compound. mdpi.com

These thermal analysis techniques provide complementary information to spectroscopic and crystallographic methods, offering a comprehensive understanding of the material's properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. iomcworld.org This method is highly sensitive for studying the thermotropic properties of various organic macromolecules. iomcworld.org The resulting DSC curve provides information on thermal events such as melting, crystallization, and glass transitions.

DSC measurements for derivatives and related compounds are often performed under a nitrogen atmosphere with controlled heating and cooling rates, for instance, at 10 °C min-1. rsc.org For some complex molecules, DSC analysis indicates they are amorphous solids. researchgate.net The data from DSC can reveal transitions and the thermal stability of the compound.

Table 1: DSC Data for Related Iridium(III) Complexes

| Compound | Transition | Temperature (°C) |

|---|---|---|

| K3a | Decomposition | 303 |

This table presents data for related iridium(III) complexes to illustrate the type of information obtained from DSC analysis. Specific DSC data for this compound was not available in the search results.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This analysis is fundamental in determining the thermal stability of a material. etamu.eduresearchgate.net The TGA instrument consists of a sensitive balance, a furnace, a sample platform, and a purge gas system to remove volatile products. etamu.edu

TGA is widely used to study the decomposition patterns and thermal stability of various compounds. researchgate.netijtonline.com For many organic and organometallic compounds, TGA curves show high decomposition temperatures, indicating significant thermal stability. researchgate.netresearchgate.net The analysis can reveal single or multi-step decomposition processes. researchgate.net For instance, the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key parameter obtained from TGA. researchgate.net The thermal stability of compounds can be influenced by their molecular structure, with different functional groups providing varying degrees of stability. researchgate.net

Table 2: TGA Data for Related Compounds

| Compound | Decomposition Temperature (Td) at 5% weight loss (°C) |

|---|

This table illustrates the type of data obtained from TGA for a related carbazole-based compound, as specific TGA data for this compound was not available in the search results. researchgate.net

Computational and Theoretical Chemistry Studies of 1 Methyl 5 Phenylpyridin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a fundamental tool in the computational analysis of 1-Methyl-5-phenylpyridin-2-one. researchgate.netnih.gov DFT methods are employed to predict a wide range of properties by approximating the electron density of the molecule. researchgate.net Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311+G(2d,2p) to achieve a balance between computational cost and accuracy. researchgate.net These calculations are instrumental in understanding the molecule's behavior at an atomic level.

Optimization of Molecular Geometry and Conformations

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. pennylane.ai For molecules like this compound, this involves determining bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. researchgate.net The process ensures that any subsequent calculations of molecular properties are based on an accurate and stable geometry. pennylane.ai Different conformations, or spatial arrangements of the atoms, may exist, and geometry optimization helps identify the most energetically favorable ones. researchgate.net

Electronic Structure Analysis

Electronic structure analysis provides a detailed description of the arrangement and energies of electrons within the molecule. aip.org Methods like CASSCF/CASPT2 are used to investigate the ground and excited electronic states. acs.org This analysis is crucial for understanding the molecule's spectroscopic properties and its behavior in photochemical reactions. acs.org For related phenylpyridine complexes, studies have shown that the electronic properties of both neutral molecules and their ions can be effectively studied using DFT functionals like B3LYP. researchgate.net These analyses help in characterizing metal-to-ligand charge-transfer (MLCT) transitions, which are significant in understanding the photophysical properties of such compounds. researchgate.netaip.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. sapub.org A smaller gap generally suggests higher reactivity. For similar aromatic systems, the distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for chemical reactions.

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). Higher energy often means a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). Lower energy often means a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more easily excited. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.defaccts.de This analysis provides a Lewis-structure-like picture, offering insights into the bonding and electronic structure of a molecule. faccts.de NBO analysis can quantify the delocalization of electron density, which is described as interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de This method is also used to calculate atomic charges and orbital populations, which can offer a more stable and intuitive description of the electron distribution compared to other methods like Mulliken population analysis. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, typically represented by a color-coded map. researchgate.net Regions of negative potential, often colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. researchgate.net The MEP map provides a valuable guide for predicting intermolecular interactions and the sites of chemical reactivity. uni-muenchen.deias.ac.in The potential is calculated at various points around the molecule and mapped onto a surface of constant electron density. uni-muenchen.deschrodinger.com

Thermodynamic Property Calculations

Computational methods can be used to predict the thermodynamic properties of molecules, such as the enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity at a standard state (e.g., 298.15 K and 100,000 pascals). nist.gov These calculations are essential for understanding the stability and reactivity of a compound under different conditions. nih.gov By employing statistical thermodynamics based on the optimized molecular structure and vibrational frequencies, these properties can be estimated with a reasonable degree of accuracy. dtic.mil Such data is crucial for predicting the feasibility and spontaneity of chemical reactions involving the compound.

| Thermodynamic Property | Symbol | Description |

|---|---|---|

| Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of a substance in the standard state is formed from its pure elements under the same conditions. |

| Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. |

| Standard Entropy | S° | The entropy content of one mole of a substance under a standard state. |

| Heat Capacity | Cp | The amount of heat that must be added to one mole of a substance to raise its temperature by one degree Celsius at constant pressure. |

Conformational Energy Landscapes and Stability

The conformational flexibility of this compound is a key determinant of its interactions and reactivity. The molecule's conformational energy landscape, which maps the potential energy as a function of its rotatable bonds, reveals the relative stabilities of different spatial arrangements. The primary conformational freedom arises from the rotation around the single bond connecting the phenyl and pyridinone rings.

Computational studies, often employing ab initio methodologies, are used to calculate the conformational energy profile (CEP), which plots energy against the dihedral angle of this bond. plos.org The shape of this landscape is dictated by a delicate balance of electronic and steric effects. plos.org Resonance stabilization tends to favor planar conformations, while steric hindrance, particularly from groups in the ortho positions of the rings, can destabilize these planar forms. plos.org

For biaryl systems, a general principle is that steric repulsion is a dominant factor in determining conformational preference. plos.org The introduction of a methyl group, as in this compound, can destabilize planar conformations, making perpendicular or near-perpendicular arrangements more energetically accessible. plos.org The entire conformational energy profile for such substituted fragments can lie within a relatively small energy range, often less than 4 kcal/mol, indicating that multiple conformations are likely to be populated at room temperature. plos.org The interplay between resonance stabilization, steric effects, and electrostatic interactions ultimately defines the conformational energy landscape and the stability of the various conformers. plos.org

A rugged energy landscape, characterized by numerous local minima and transition states, suggests that the molecule can exist in a variety of conformations. nih.gov The relative populations of these conformational states under equilibrium conditions are governed by their free energies. chemrxiv.org Understanding this landscape is crucial for predicting how the molecule will behave in different environments and how it will interact with other molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the time-evolution of molecular systems at an atomic level. wustl.edu By numerically solving Newton's equations of motion, MD simulations can track the movements of atoms over time, offering insights into the dynamic behavior and conformational preferences of molecules like this compound. wustl.edudiva-portal.org These simulations are instrumental in deriving kinetic and thermodynamic properties from "computer experiments." wustl.edu

Simulating the behavior of this compound in an aqueous environment is critical for understanding its properties in biological or solution-phase contexts. diva-portal.org In such simulations, the system consists of the solute molecule surrounded by a large number of water molecules in a simulation box. copernicus.org The interactions between all atoms are described by a force field, which is a set of potential energy functions that approximate the real forces experienced by the atoms. wustl.edu

The simulation protocol typically involves several steps:

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes. copernicus.org

Equilibration: The system is then equilibrated under specific conditions of temperature and pressure (e.g., NVT or NPT ensembles) to allow it to reach a stable state. copernicus.org

Production Run: Following equilibration, the production simulation is run for a significant length of time to collect data on the molecule's dynamics.

MD simulations in aqueous solution can reveal how the solvent influences the conformational landscape of this compound. Water molecules can form hydrogen bonds and other non-covalent interactions with the solute, which can stabilize or destabilize certain conformations. diva-portal.org The statistical analysis of the simulation trajectories provides a microscopic picture that evolves with time, allowing for the study of dynamic processes. diva-portal.org

MD simulations allow for the exploration of the conformational space available to this compound in solution. By analyzing the trajectory, one can determine the distribution of different conformers and the rates of transition between them. This provides a dynamic view of the conformational equilibrium, which is often more informative than the static picture provided by energy calculations alone.

The flexibility of the molecule, including the rotation around the phenyl-pyridinone bond, can be quantified. The simulation can reveal whether the molecule predominantly samples a single low-energy conformation or if it readily interconverts between multiple states. acs.org This information is crucial for understanding how the molecule might bind to a receptor or participate in a chemical reaction, as the accessible conformations will dictate its ability to adopt the required geometry.

Aqueous Environment Simulations

Theoretical Insights into Reaction Mechanisms

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface (PES) of a reaction, chemists can identify key intermediates, transition states, and the energetic barriers that govern the reaction rate. researchgate.net

The transition state is a critical, short-lived configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. Identifying the structure and energy of the transition state is paramount to understanding a reaction's mechanism and kinetics. researchgate.net Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate and characterize transition states. researchgate.netrsc.org

For a reaction involving this compound, theoretical calculations can map out the entire reaction pathway, providing a detailed picture of the bond-breaking and bond-forming processes. chinesechemsoc.org This can be particularly insightful for complex reactions, such as C-H activation or cross-coupling reactions, where multiple mechanistic pathways may be plausible. chinesechemsoc.orgscielo.br The elucidation of the transition state geometry can reveal the key interactions that stabilize it and thus facilitate the reaction.

Many chemical reactions can potentially yield more than one product. The distribution of these products is often determined by whether the reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest. This is known as the kinetic product, and its formation proceeds through the transition state with the lowest activation energy. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reactions may become reversible, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product. rsc.orglibretexts.org

Theoretical calculations can predict the relative energies of the products and the activation energies for their formation. rsc.org By comparing these values, it is possible to determine which product will be favored under kinetic control and which will be favored under thermodynamic control. researchgate.netrsc.org For reactions of this compound, understanding these control factors is essential for predicting and optimizing the outcome of a given transformation. DFT calculations can model different reaction pathways and confirm whether a reaction is under kinetic or thermodynamic control, which is consistent with experimental observations like H/D exchange studies. rsc.org

Interactive Data Table: Computational Parameters

| Parameter | Value/Description | Reference |

| Conformational Energy Threshold | < 4 kcal/mol for accessible conformations | plos.org |

| MD Simulation Time Step | Typically 1-2 fs for atomistic simulations | |

| Common Simulation Ensembles | NVT (constant volume, constant temperature), NPT (constant pressure, constant temperature) | copernicus.org |

| Common Theoretical Method | Density Functional Theory (DFT) | researchgate.netrsc.org |

Influence of Solvent and Dispersion Effects on Calculations

Computational chemistry models often need to account for the surrounding environment to accurately predict molecular properties. The inclusion of solvent and dispersion effects is crucial for obtaining results that correlate well with experimental data.

For molecules like this compound, density functional theory (DFT) calculations are frequently employed. To account for the influence of a solvent, a conductor-like polarizable continuum model (CPCM) can be used. mdpi.com This model simulates the bulk solvent effect on the solute molecule.

Dispersion forces, which are weak intermolecular attractions arising from temporary fluctuations in electron density, also play a significant role in molecular stability and interactions. ethz.ch Methods like the D3 Becke-Johnson (BJ) dispersion correction are often incorporated into DFT calculations to account for these forces, which are particularly important for systems with aromatic rings, such as the phenyl group in this compound. mdpi.comethz.ch The accurate inclusion of dispersion is essential for predicting correct molecular geometries and interaction energies. ethz.ch

Intermolecular Interaction Analysis through Computational Methods

Understanding how molecules interact with each other is fundamental to predicting their behavior in the solid state and in solution. Computational methods offer powerful tools to analyze these non-covalent interactions.

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netmdpi.comakademisains.gov.my This technique maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of a promolecule, which is the sum of the electron densities of the isolated atoms. The surface is defined as the region where the contribution of the promolecule's electron density to the total crystal electron density is equal to 0.5. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular interactions can be highlighted. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.comakademisains.gov.my

| Interaction Type | Typical Contribution | Significance |

|---|---|---|

| H···H | Often the largest contribution | Represents the general packing forces |

| C···H/H···C | Significant for organic molecules | Indicates van der Waals and weak hydrogen bonding interactions |

| O···H/H···O | Variable, depends on hydrogen bond donors/acceptors | Highlights hydrogen bonding interactions |

| N···H/H···N | Variable, depends on hydrogen bond donors/acceptors | Highlights hydrogen bonding interactions |

Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the electron density to understand chemical bonding and intermolecular interactions. jussieu.frresearchgate.net Key QCT methods include the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF).

QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. jussieu.fr The analysis of critical points in the electron density, particularly bond critical points (BCPs), provides information about the nature of chemical bonds. jussieu.frsciencesconf.org For intermolecular interactions, the properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between different types of non-covalent contacts.

The Electron Localization Function (ELF) is another powerful tool that maps the electron localization in a molecule, providing a visual representation of chemical bonds and lone pairs that aligns with Lewis structures. jussieu.fr The topological analysis of the ELF field can reveal the nature and strength of intermolecular interactions.

Hirshfeld Surface Analysis

Comparison of Theoretical Predictions with Experimental Data

The ultimate validation of computational models comes from comparing their predictions with experimental results. youtube.comresearchgate.net For this compound, this involves comparing calculated properties with those determined through experimental techniques.